

Comprehensive Spectroscopic Profiling: N-Ethyl-2-naphthylamine Hydrobromide[1][2][3]

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Compound of Interest

Compound Name:	<i>N-Ethyl-2-naphthylamine Hydrobromide</i>
CAS No.:	381670-27-5
Cat. No.:	B1461724

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Compound: **N-Ethyl-2-naphthylamine Hydrobromide** CAS (Salt): 381670-27-5 CAS (Free Base): 2437-03-8 Molecular Formula:

Molecular Weight: 252.15 g/mol (Salt); 171.24 g/mol (Base)[1][2][3]

Introduction & Structural Context

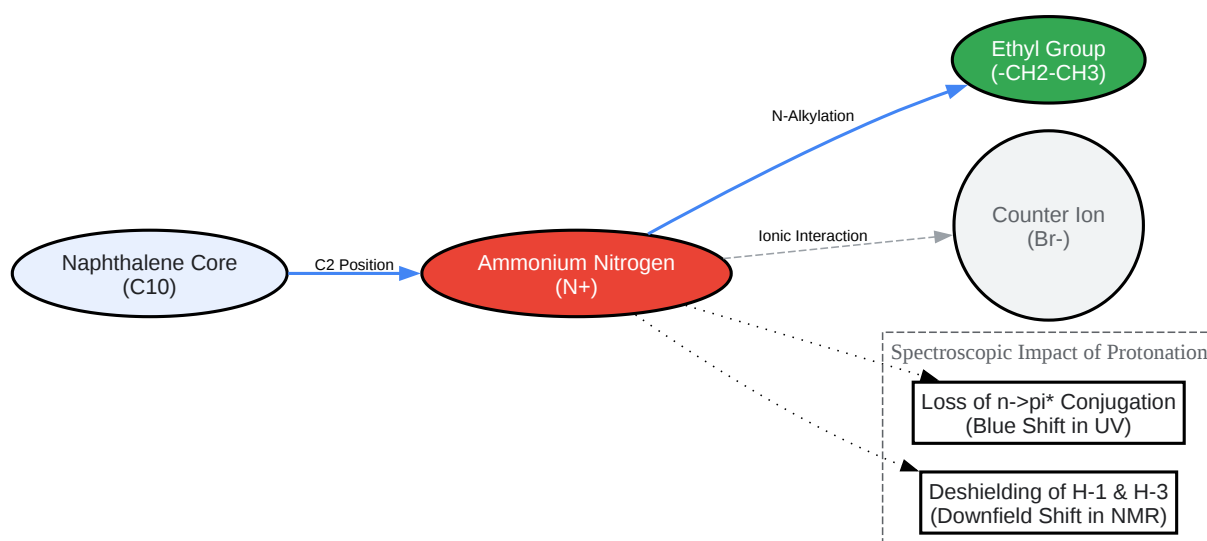
N-Ethyl-2-naphthylamine Hydrobromide is the hydrobromide salt of the secondary aromatic amine N-ethyl-2-aminonaphthalene.[1][2][3] Unlike its free base counterpart, which is susceptible to oxidation (darkening from white/pale yellow to reddish-purple upon air exposure), the hydrobromide salt offers enhanced stability and solubility in polar protic solvents, making it the preferred form for storage and analytical standardization.[3]

From a spectroscopic perspective, the conversion from free base to the ammonium salt () fundamentally alters the electronic landscape of the naphthalene ring.[2][3] The protonation of the nitrogen lone pair removes its capacity for

conjugation, resulting in distinct hypsochromic shifts in UV-Vis and significant deshielding effects in NMR.[1][2][3]

Structural Visualization

The following diagram outlines the atom numbering and connectivity, critical for interpreting the NMR assignments below.



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Caption: Structural connectivity of N-Ethyl-2-naphthylamine HBr highlighting the C2-attachment and the impact of the ammonium center on spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of the hydrobromide salt requires a polar deuterated solvent, typically DMSO-

or Methanol-

, due to the salt's limited solubility in Chloroform-

.^[1]^[2] The data below assumes DMSO-

to allow observation of the exchangeable ammonium protons.

H NMR Data (400 MHz, DMSO-)

Protonation causes a general downfield shift compared to the free base.^[1]^[2]^[3] The most diagnostic features are the ethyl group coupling patterns and the broad ammonium signal.^[2]^[3]

Position / Group	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
NH	8.50 - 9.50	Broad Singlet	2H	Ammonium protons.[1][2][3] Exchangeable with D O. Broadened by quadrupole relaxation of N.
H-1	7.95 - 8.05	Singlet (d)	1H	Ortho to N. Deshielded relative to free base (~7.0 ppm) due to loss of electron donation.[1][2][3]
H-4	7.80 - 7.90	Doublet (Hz)	1H	Para-like position on the substituted ring. [1][2][3]
H-5, H-8	7.75 - 7.85	Multiplet	2H	"Peri" positions; typically the most deshielded in unsubstituted naphthalene.[1][2][3]
H-3	7.50 - 7.60	Doublet (Hz)	1H	Ortho to N. Shows meta-coupling to H-1. [1][2][3]

H-6, H-7	7.35 - 7.50	Multiplet	2H	Distal ring protons.[1][2][3]
N-CH -	3.25 - 3.40	Quartet (Hz)	2H	Methylene of ethyl group.[1][2][3] Deshielded by adjacent positive nitrogen.[2][3]
-CH	1.25 - 1.35	Triplet (Hz)	3H	Methyl of ethyl group.[1][2][3]

Key Causality:

- The "Salt Shift": In the free base, H-1 is significantly shielded (appearing ppm) because the nitrogen lone pair donates electron density into the ring.[2][3] In the HBr salt, this lone pair is bound to a proton.[3] The ring becomes electron-deficient relative to the base, shifting H-1 downfield to ppm.[1][2]

C NMR Data (100 MHz, DMSO-)

Carbon Type	Shift (, ppm)	Assignment
Aromatic C-N	135.0 - 138.0	C-2 (Ipso).[1][2][3]
Aromatic CH	127.0 - 130.0	C-4, C-5, C-8 (Distal/Para).[1][2][3]
Aromatic CH	125.0 - 127.0	C-6, C-7.[1][2][3]
Aromatic CH	118.0 - 122.0	C-1, C-3 (Ortho carbons are shielded relative to naphthalene but deshielded vs free base).[1][2][3]
Aliphatic CH	40.0 - 45.0	Ethyl methylene (Solvent overlap possible in DMSO).[1][2][3]
Aliphatic CH	11.0 - 13.0	Ethyl methyl.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of the hydrobromide salt is dominated by the ammonium ion vibrations, which mask the typical sharp N-H stretches of secondary amines.[2][3]

Frequency (cm)	Vibration Mode	Description
2700 - 3000	N-H Stretch ()	Diagnostic. A broad, complex band characteristic of amine salts ("Ammonium Band"). ^[1] ^[2] ^[3] Overlaps with C-H stretches. ^[2] ^[3]
1580 - 1620	C=C Aromatic Stretch	Naphthalene ring breathing modes. ^[1] ^[2] ^[3] Often split into doublets.
1500 - 1550	N-H Bending	Deformation band of the ammonium group. ^[1] ^[2] ^[3]
740 - 760	C-H Out-of-Plane	4-adjacent hydrogens (unsubstituted ring). ^[1] ^[2] ^[3] Strong intensity.
810 - 830	C-H Out-of-Plane	2-adjacent hydrogens (substituted ring). ^[1] ^[2] ^[3]

Self-Validating Protocol: If the spectrum shows a sharp, single peak at 3300-3400 cm⁻¹, the sample has degraded to the free base (likely due to humidity or basic impurities).^[1]^[2] A pure HBr salt must show the broad "ammonium hump" centered around 2800-2900 cm⁻¹.^[1]^[2]^[3]

UV-Vis Spectroscopy

Solvent: Ethanol or Water (acidified with 0.1 M HCl to suppress hydrolysis).^[1]^[2]^[3]

- Free Base

: ~236 nm, 285 nm, 340 nm (Lone pair conjugation extends chromophore).^[3]

- Hydrobromide Salt

: ~225 nm, 275 nm, 310 nm.[3]

Mechanism: Upon acidification (salt formation), the auxochromic effect of the amino group is blocked.[2][3] The spectrum undergoes a hypsochromic (blue) shift, reverting to a fine-structure pattern resembling the parent naphthalene molecule, though slightly broadened.[3]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without H/D exchange loss of the ammonium signal:

- Solvent Choice: Use DMSO-

(99.9% D).[1][2][3] Avoid CDCl

due to poor solubility and potential acidity issues.[2][3]

- Drying: The HBr salt is hygroscopic.[2][3] Dry the solid in a vacuum desiccator over P

O

for 4 hours before weighing.

- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

- Acquisition: Set relaxation delay (

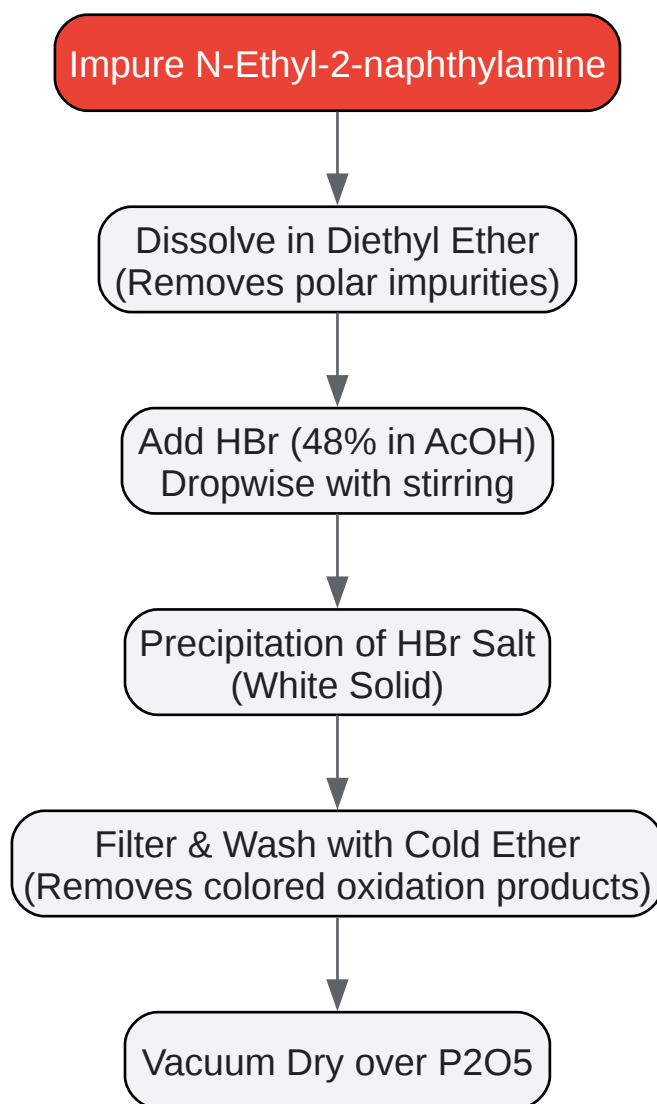
) to >2.0 seconds to allow full relaxation of the quaternary carbons and ammonium protons.

Conversion of Free Base to Hydrobromide (Purification)

If the commercial sample is dark (oxidized) or free base is present:

- Dissolve the impure amine in diethyl ether.[2][3]
- Filter off any insoluble impurities.[2][3]
- Add dropwise a solution of 48% HBr in acetic acid or bubble HBr gas.
- The white hydrobromide salt will precipitate immediately.[2][3]

- Filter, wash with cold ether, and recrystallize from ethanol/ether.[3]



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Caption: Purification workflow to isolate spectroscopic-grade **N-Ethyl-2-naphthylamine Hydrobromide**.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75530, Ethyl(2-naphthyl)amine. Retrieved January 28, 2026 from [\[Link\]](#)[3]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[3] Springer-Verlag Berlin Heidelberg.[1][2][3] (General reference for substituent effects in naphthalene systems).

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Sources

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